

Lomerizine Pharmacokinetics and Bioavailability in Preclinical Models: An In-depth Technical Guide

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Compound of Interest

Compound Name: Lomerizine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of **Lomerizine**, a calcium channel blocker investigated for various neurological and vascular conditions. The following sections detail quantitative pharmacokinetic parameters, experimental methodologies, and visual representations of study workflows to support further research and development efforts.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **Lomerizine** observed in various preclinical models. These data are crucial for inter-species scaling and prediction of human pharmacokinetics.

Table 1: Pharmacokinetic Parameters of Lomerizine in Rats

| Parameter | Oral (p.o.) Dose | Intravenous (i.v.) Dose | Intraduodenal Dose | Value | Animal Model | Reference |
|-------------------------------------|------------------|-------------------------|--------------------|--|--------------------|-----------|
| C _{max} (Brain) | 2 mg/kg | - | - | ~0.43 μM | Not Specified | [1] |
| Plasma Concentration | 5 mg/kg | - | - | Similar to human therapeutic dose | Anesthetized Rats | [2] |
| Efficacy Dose (Neuroprotection) | - | 0.1 and 1 mg/kg | - | Dose-dependent reduction in retinal damage | Wistar Albino Rats | [3] |
| Efficacy Dose (Cerebral Blood Flow) | 1.25-10 mg/kg | - | - | Dose-dependent increase | Anesthetized Rats | [2] |

Table 2: Pharmacokinetic Parameters of Lomerizine in Mice

| Parameter | Oral (p.o.) Dose | Value | Animal Model | Reference |
|------------------------------------|------------------|---------|-------------------------|-----------|
| Estimated C _{max} (Brain) | 30 mg/kg | ~6.5 μM | C57BL/6J Mice | [1] |
| Efficacy (Anti-tumor) | Not Specified | - | Mouse brain tumor model | |

Table 3: Pharmacokinetic Parameters of Lomerizine in Dogs

| Parameter | Intraduodenal Dose | Value | Animal Model | Reference |
|------------------------------------|--------------------|-------------------------|--------------------------|-----------|
| Efficacy (Vertebral Blood Flow) | 2.5 and 5 mg/kg | Dose-dependent increase | Anesthetized Beagle Dogs | |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for future studies.

Quantification of Lomerizine in Plasma (LC-MS/MS)

A rapid, sensitive, and selective high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method has been developed for the determination of **Lomerizine** in plasma.

- **Sample Preparation:** Protein precipitation is used to extract **Lomerizine** from plasma samples.
- **Chromatography:** Separation is achieved on an Agela Venusil XBP Phenyl column (100 mm × 2.1 mm, 5 µm) with a mobile phase of methanol-2mM ammonium acetate-formic acid (70:30:0.1, v/v/v) at a flow rate of 0.35 mL/min. The total run time is 4.0 minutes, with **Lomerizine** eluting at 1.9 minutes.
- **Mass Spectrometry:** Detection is performed on a triple quadrupole tandem mass spectrometer in multiple reaction-monitoring (MRM) mode. The transition monitored for **Lomerizine** is m/z 469.2 → 181.0.
- **Quantification:** The method is linear over a range of 0.1-25 ng/mL with a lower limit of quantitation (LLOQ) of 0.1 ng/mL.

In Vivo Efficacy Study in Rats (Cerebral Blood Flow)

This protocol was designed to evaluate the effect of **Lomerizine** on cerebral cortical blood flow.

- **Animal Model:** Anesthetized rats.

- Dosing: **Lomerizine** was administered orally at doses of 1.25, 2.5, 5, and 10 mg/kg.
- Measurement: Cerebral blood flow was monitored using laser Doppler flowmetry.
- Blood Sampling: Plasma concentrations of **Lomerizine** were determined at 30 and 60 minutes post-administration.

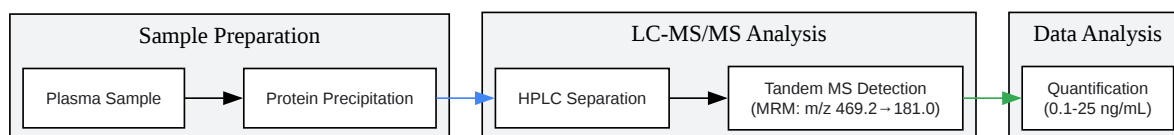
In Vivo Neuroprotection Study in Mice

This study investigated the neuroprotective effects of **Lomerizine** against retinal damage.

- Animal Model: Male adult C57BL/6J mice.
- Induction of Damage: N-methyl-d-aspartate (NMDA) was injected into the vitreous body of one eye.
- Dosing: **Lomerizine** was administered orally at a dose of 30 mg/kg daily for 90 days, starting immediately after the NMDA injection.
- Outcome Measures: Histochemistry and immunohistochemistry were used to assess the retina, dorsal lateral geniculate nucleus (dLGN), and superior colliculus (SC).

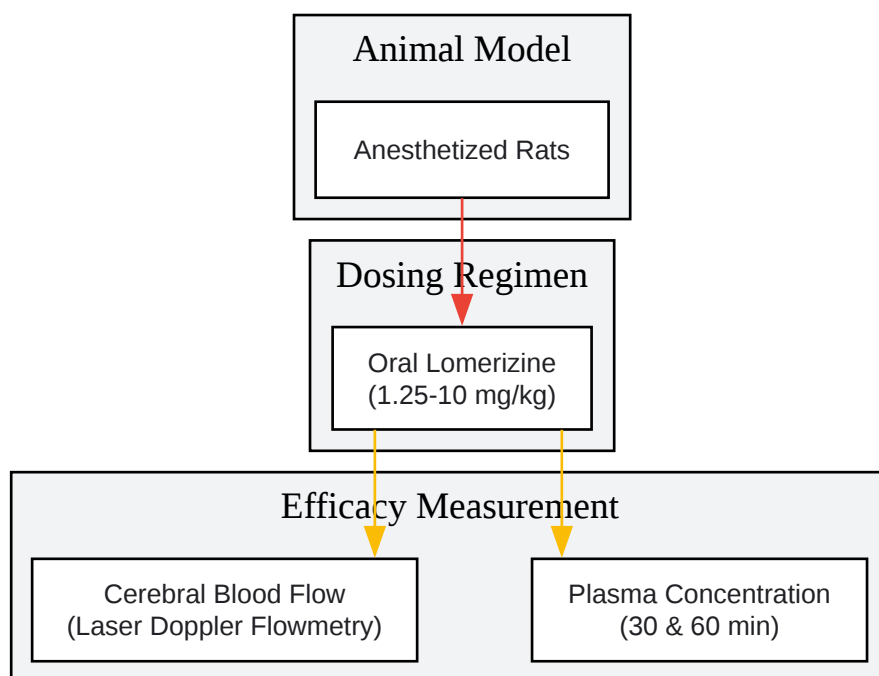
Visualizations

The following diagrams illustrate key experimental workflows described in this guide.



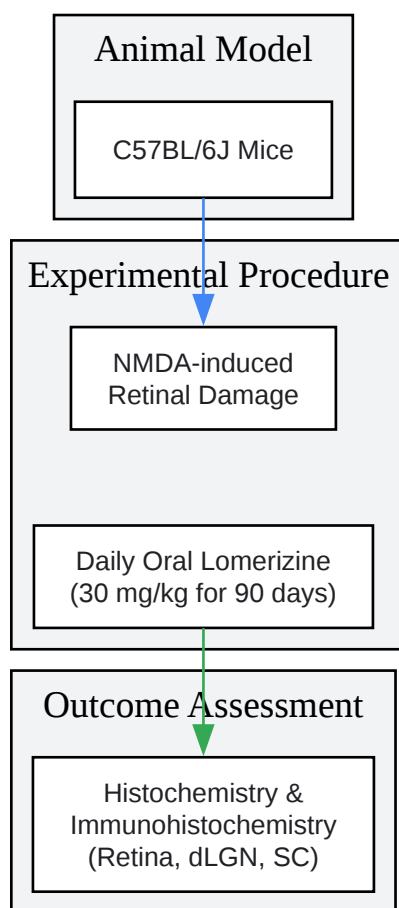
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*Quantification of **Lomerizine** in Plasma Workflow.*



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In Vivo Efficacy Study Workflow in Rats.



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In Vivo Neuroprotection Study Workflow in Mice.

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- 2. Selective effects of lomerizine, a novel diphenylmethylpiperazine Ca²⁺ channel blocker, on cerebral blood flow in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

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